molecular formula C4H9Cl<br>(CH3)2CHCH2Cl<br>C4H9Cl B167039 1-Chloro-2-methylpropane CAS No. 513-36-0

1-Chloro-2-methylpropane

Cat. No.: B167039
CAS No.: 513-36-0
M. Wt: 92.57 g/mol
InChI Key: QTBFPMKWQKYFLR-UHFFFAOYSA-N
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Description

1-Chloro-2-methylpropane, also known as isobutyl chloride, is an organochlorine compound. It is a chlorinated derivative of isobutane and has the molecular formula C4H9Cl. This compound is a colorless liquid with a characteristic odor and is primarily used in organic synthesis and industrial applications .

Preparation Methods

1-Chloro-2-methylpropane can be synthesized through a substitution reaction by reacting isobutanol with hydrochloric acid, catalyzed by concentrated sulfuric acid. The reaction is as follows:

(CH3)2CHCH2OH+HCl(CH3)2CHCH2Cl(CH3)2CH−CH2−OH + HCl → (CH3)2CH−CH2−Cl (CH3)2CH−CH2−OH+HCl→(CH3)2CH−CH2−Cl

This method is commonly used in laboratory settings .

In industrial production, this compound is produced by the chlorination of isobutane in the presence of light or heat. This process involves the free radical mechanism, where chlorine radicals react with isobutane to form the desired product .

Chemical Reactions Analysis

1-Chloro-2-methylpropane undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-2-methylpropane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-2-methylpropane primarily involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new compounds. This reactivity is utilized in organic synthesis to introduce the isobutyl group into various molecules .

Comparison with Similar Compounds

1-Chloro-2-methylpropane can be compared with other similar compounds such as:

This compound is unique due to its balance of reactivity and stability, making it a versatile compound in various chemical processes.

Properties

IUPAC Name

1-chloro-2-methylpropane
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InChI

InChI=1S/C4H9Cl/c1-4(2)3-5/h4H,3H2,1-2H3
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InChI Key

QTBFPMKWQKYFLR-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCl
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Molecular Formula

Record name ISOBUTYL CHLORIDE
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DSSTOX Substance ID

DTXSID4060153
Record name Propane, 1-chloro-2-methyl-
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Molecular Weight

92.57 g/mol
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Physical Description

Colorless liquid; [ICSC], COLOURLESS LIQUID.
Record name Isobutyl chloride
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Boiling Point

69 °C
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Flash Point

-10 °C
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Solubility

Solubility in water: none
Record name ISOBUTYL CHLORIDE
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Density

Relative density (water = 1): 0.9
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Vapor Density

Relative vapor density (air = 1): 3.2
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Vapor Pressure

150.0 [mmHg]
Record name Isobutyl chloride
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CAS No.

513-36-0
Record name Isobutyl chloride
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Record name Propane, 1-chloro-2-methyl-
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Melting Point

-131 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1-Chloro-2-methylpropane has the molecular formula C4H9Cl and a molecular weight of 92.57 g/mol. []

A: Several spectroscopic techniques are helpful in characterizing this compound. These include Raman spectroscopy [, ], infrared spectroscopy [, ], and microwave spectroscopy. [] These techniques provide information about the molecule's vibrational modes and conformational equilibria. [, ]

A: this compound exhibits rotational isomerism. [, ] Ultrasonic absorption studies have shown that it exists in a conformational equilibrium between two primary forms. [] Raman spectroscopy and molecular mechanics calculations further support the existence of these conformers. [, ]

A: Ultrasonic absorption spectra, measured at various temperatures, have been used to determine thermodynamic parameters (ΔH, ΔV, ΔS) associated with the conformational changes in this compound. These parameters provide insight into the temperature dependence of its conformational equilibrium. []

ANone: Numerous studies have investigated the properties of binary mixtures containing this compound. Examples include:

  • n-Hexane + Branched Chlorobutanes: This research examined the phase equilibrium of mixtures with n-hexane and various branched chlorobutanes, including this compound. The study utilized experimental measurements and group contribution models to understand the interactions within these mixtures. []
  • Cyclic Ethers + Chlorobutane Isomers: This work explored the phase behavior of mixtures containing cyclic ethers (1,3-dioxolane or 1,4-dioxane) and chlorobutane isomers, including this compound. The research utilized the SAFT-VR approach to model and predict the phase equilibrium of these mixtures. []
  • Alkanes + Chloroalkanes: This study focused on the kinematic viscosities of mixtures formed by various alkanes and this compound. Experimental measurements were compared with predictions from the Asfour method to understand the viscosity behavior of these mixtures. []

A: Yes, researchers have investigated the surface tension of various binary mixtures containing this compound. These studies provide insights into the intermolecular interactions occurring at the liquid-vapor interface. Examples of such mixtures include those with tetrahydrofuran, tetrahydropyran, and isomeric chlorobutanes. []

A: Research has investigated the reactions of this compound with clean, polycrystalline films of transition metals like titanium through copper. This study explored the reactivity of the compound with these metals at different temperatures. []

A: Studies have determined the absolute rate constants for the reaction of the tert-butylperoxy radical with this compound. This research provides insights into the kinetics of this reaction, including evidence for anchimeric assistance in the abstraction of a β-hydrogen atom from alkyl chlorides. []

A: Gas-solid chromatography, using Carbopack C as the adsorbent, has been employed to determine the second gas-solid virial coefficients of this compound. This information helps in understanding its adsorption behavior on carbon surfaces. []

A: Refractive index measurements of binary mixtures containing this compound are valuable for understanding the intermolecular interactions and predicting other physical properties. For example, refractive index data can be used to calculate molar refractions and evaluate the accuracy of mixing rules. []

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